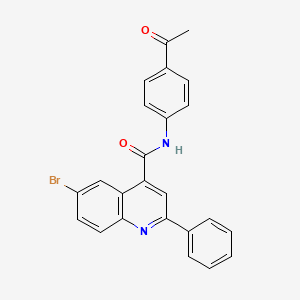![molecular formula C11H16N2O3 B4841680 1-[(5-nitro-2-furyl)methyl]azepane](/img/structure/B4841680.png)
1-[(5-nitro-2-furyl)methyl]azepane
Overview
Description
1-[(5-nitro-2-furyl)methyl]azepane, also known as Nifuratel, is a synthetic compound that belongs to the class of nitrofuran derivatives. It has been extensively studied for its antimicrobial properties and has been used in the treatment of various infections.
Mechanism of Action
1-[(5-nitro-2-furyl)methyl]azepane acts by inhibiting the activity of enzymes involved in the synthesis of nucleic acids in microorganisms. This leads to the disruption of their metabolic processes and eventual death.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and is well-tolerated by the body. It is rapidly absorbed and distributed throughout the body, and is excreted mainly through the urine. It has also been found to have anti-inflammatory properties, which may contribute to its effectiveness in treating infections.
Advantages and Limitations for Lab Experiments
1-[(5-nitro-2-furyl)methyl]azepane has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. It is also highly effective against a wide range of microorganisms, making it a versatile tool for studying microbial infections.
However, there are also some limitations associated with the use of this compound in lab experiments. Its mechanism of action is not fully understood, which may limit its usefulness in certain types of research. Additionally, its effectiveness may be reduced in the presence of certain compounds, which may limit its utility in some experiments.
Future Directions
There are several potential future directions for research on 1-[(5-nitro-2-furyl)methyl]azepane. One area of interest is the development of new formulations or delivery methods to improve its effectiveness. Another potential direction is the investigation of its anti-inflammatory properties and their potential applications in treating other types of infections or inflammatory conditions. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating microbial infections.
Scientific Research Applications
1-[(5-nitro-2-furyl)methyl]azepane has been extensively studied for its antimicrobial properties. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and protozoa. Its mechanism of action involves the inhibition of nucleic acid synthesis in the microorganisms, leading to their death.
properties
IUPAC Name |
1-[(5-nitrofuran-2-yl)methyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c14-13(15)11-6-5-10(16-11)9-12-7-3-1-2-4-8-12/h5-6H,1-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVINFPATHNRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4841601.png)
![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4841605.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4841610.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4841628.png)
![1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4841639.png)
![3-{4-[2-(benzyloxy)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4841645.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B4841652.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4841659.png)
![methyl 2-{[(2-{[(3,4-dichlorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4841669.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4841681.png)
![2-ethoxy-4-[(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzoate](/img/structure/B4841698.png)


![1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4841726.png)